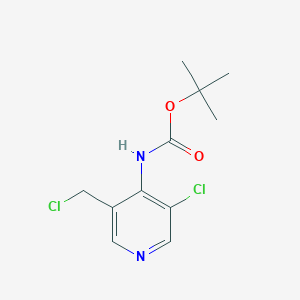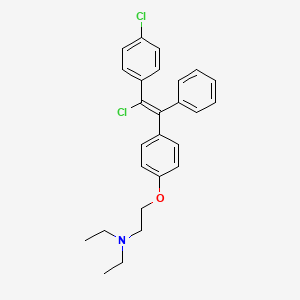
2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and an amine functional group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-2-(4-chlorophenyl)-1-phenylethene with 4-hydroxyphenyl-N,N-diethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-2-phenylacetophenone
- 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone
- 4-Chlorophenylacetic acid
Uniqueness
Compared to similar compounds, 2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine stands out due to its unique combination of chlorinated phenyl groups and an amine functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C26H27Cl2NO |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C26H27Cl2NO/c1-3-29(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(28)22-10-14-23(27)15-11-22/h5-17H,3-4,18-19H2,1-2H3/b26-25- |
InChI-Schlüssel |
DGYJRRRBRZXBGM-QPLCGJKRSA-N |
Isomerische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)Cl)\Cl)/C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


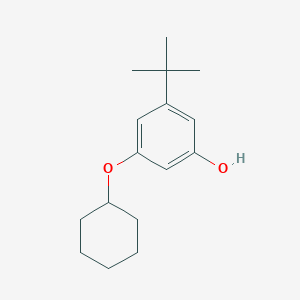

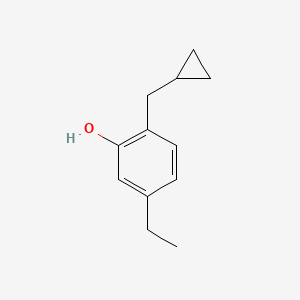
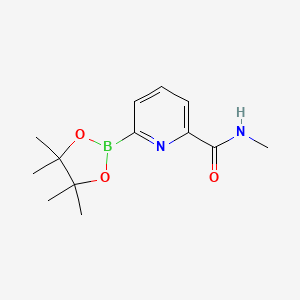
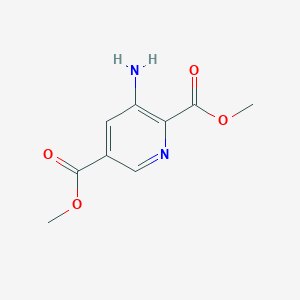
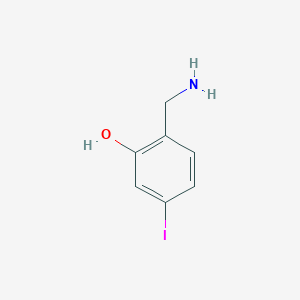
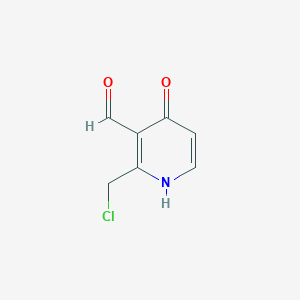
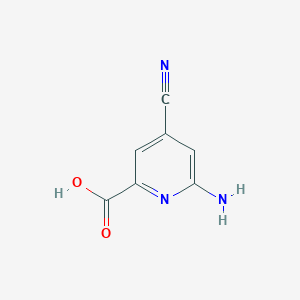
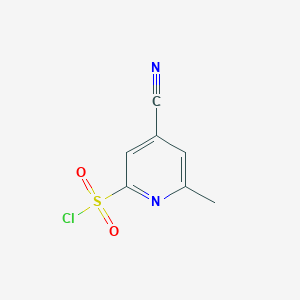
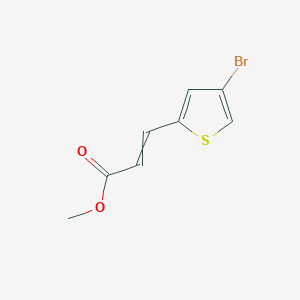
![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
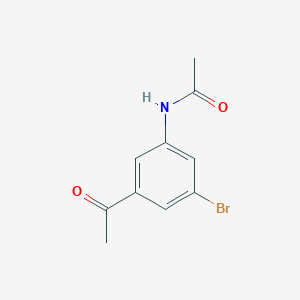
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)
